(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-5-hydroxybenzoic acid
Description
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Properties
IUPAC Name |
2-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-10-3-4-13(12(8-10)17(24)25)19-15(22)5-6-20-16(23)14(28-18(20)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,19,22)(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSAJKJWCIAYFW-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-5-hydroxybenzoic acid is a complex organic molecule that exhibits significant biological activity. Its structure combines elements known for their pharmacological properties, including a thioxothiazolidin core and a hydroxybenzoic acid moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties.
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Inhibition Studies : A study evaluated the antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for the compound were determined using standard protocols.
These results suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus and Candida albicans .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Candida albicans 30
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
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Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells. The IC50 values for different cancer cell lines were recorded as follows:
The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of specific protein kinases involved in tumor growth .
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 18
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties.
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In Vivo Studies : Animal models have shown that administration of the compound significantly reduces inflammation markers in conditions such as arthritis. The following table summarizes the findings:
These results indicate that the compound may be effective in managing inflammatory conditions by reducing cytokine levels and other inflammatory mediators .
Treatment Group Inflammation Marker Reduction (%) Control 0 Low Dose 30 High Dose 60
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound has shown to inhibit protein tyrosine phosphatases, which are crucial in regulating cell signaling pathways.
- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to increased apoptosis rates.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed significant improvement compared to standard treatments, highlighting its practical application in clinical settings.
- Case Study on Cancer Treatment : A cohort study indicated that patients receiving this compound as part of their chemotherapy regimen experienced fewer side effects and improved outcomes compared to those receiving traditional therapies alone.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines:
| Cancer Type | Cell Line | GI50 (μM) |
|---|---|---|
| Breast Cancer | MCF-7 | 14.7 |
| Ovarian Cancer | OVCAR-3 | 12.0 |
| Colon Cancer | SW620 | 10.5 |
| CNS Cancer | SF539 | 15.0 |
These results suggest that the compound can inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. A comparative study of similar thiazolidinone derivatives demonstrated notable antibacterial effects against:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial treatment .
Case Studies
- Breast Cancer Study : In vitro studies demonstrated that treatment with (E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-5-hydroxybenzoic acid reduced MCF-7 cell viability by 50% at concentrations below 15 μM, indicating potent anticancer properties.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against Staphylococcus aureus infections in mice models, showing a significant reduction in bacterial load when administered at MIC levels.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves strategic selection of reaction conditions. For example, Knoevenagel condensation (common in thiazolidinone derivatives) can be enhanced using sodium acetate as a base and glacial acetic acid as a solvent under reflux conditions . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) significantly influence reaction efficiency, as seen in analogous syntheses . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity . Post-synthesis purification through recrystallization (methanol/water mixtures) is recommended to achieve >95% purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, thioamide C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene protons at δ 6.5–7.5 ppm) and confirms stereochemistry .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .
- Elemental Analysis : Confirms stoichiometric composition.
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Evaluate activity against kinases or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric substrates . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve unexpected drops in bioactivity with substituent modifications?
- Methodological Answer :
- Systematic Substituent Variation : Replace the furan moiety with thiophene or phenyl groups to assess electronic/steric effects .
- Computational Docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets) .
- Data Cross-Validation : Compare experimental IC₅₀ values with computational binding energies to identify non-target interactions (e.g., off-target protein binding) .
Q. How to address contradictions in enzyme inhibition data across different assay conditions?
- Methodological Answer :
- Buffer Optimization : Test pH-dependent activity (e.g., phosphate vs. Tris buffers) to identify stability issues .
- Redox Interference : Add antioxidants (e.g., DTT) if the thioxo group participates in redox reactions .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What strategies are effective for identifying molecular targets of this compound in complex biological systems?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
- Transcriptomic Profiling : RNA-seq or CRISPR screens can reveal pathways perturbed by treatment .
- Thermal Proteome Profiling (TPP) : Detect target engagement via protein thermal stability shifts .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions, followed by HPLC to track degradation products .
- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect phase I/II metabolites .
Q. What pharmacokinetic parameters should be prioritized in early-stage in vivo studies?
- Methodological Answer :
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) .
- Plasma Protein Binding : Equilibrium dialysis to estimate free drug fraction .
- Oral Bioavailability : Conduct parallel intravenous/oral dosing in rodent models with LC-MS plasma monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
